Kesselringine
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Overview
Description
Kesselringine is an alkaloid isolated from the epigeal parts of the plant Colchicum kesselringii Rgl. It has the chemical structure of 2,11-dihydroxy-12-methoxyhexahydro-1,12-epoxyhomoproaporphine with the R absolute configuration at the C6a atom
Preparation Methods
Kesselringine can be synthesized through several methods. One notable method involves the photochemical conversion of the main alkaloid of Colchicum kesselringii Rgl. Another method is iodine oxidation, which leads to C6a-dehydro derivatives . The synthetic routes typically involve the use of reagents such as diazomethane for methylation of the phenolic hydroxy group, resulting in the formation of O-methylthis compound .
Chemical Reactions Analysis
Kesselringine undergoes various chemical reactions, including:
Oxidation: Iodine oxidation is a common method used to produce C6a-dehydro derivatives of this compound.
Reduction: The compound can be reduced to form different derivatives, such as northis compound.
Substitution: Diazomethane methylates the phenolic hydroxy group of this compound, forming O-methylthis compound.
Common reagents used in these reactions include iodine, diazomethane, and dilute acids. The major products formed from these reactions are various derivatives of this compound, such as O-methylthis compound and northis compound .
Scientific Research Applications
Kesselringine has several scientific research applications:
Mechanism of Action
The mechanism of action of kesselringine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to undergo hydrolysis and other chemical transformations, leading to the formation of different derivatives . These transformations are facilitated by the presence of functional groups such as hydroxy and methoxy groups, which play a crucial role in its reactivity .
Comparison with Similar Compounds
Kesselringine is similar to other homoproaporphine alkaloids, such as regecoline and regelamine . it is unique due to its specific structural features, such as the presence of a spirocyclohexane ring and the R absolute configuration at the C6a atom . These features distinguish this compound from other similar compounds and contribute to its unique chemical and biological properties.
Properties
CAS No. |
54692-48-7 |
---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(1S,4R,5S,14R)-5-methoxy-6-oxa-13-azapentacyclo[8.6.2.11,5.07,17.014,18]nonadeca-7,9,17-triene-4,8-diol |
InChI |
InChI=1S/C18H23NO4/c1-22-18-9-17(6-3-13(18)21)5-2-11-14-10(4-7-19-11)8-12(20)16(23-18)15(14)17/h8,11,13,19-21H,2-7,9H2,1H3/t11-,13-,17+,18+/m1/s1 |
InChI Key |
LEFDMAOTHOSJAA-MBUVNVKMSA-N |
Isomeric SMILES |
CO[C@@]12C[C@]3(CC[C@@H]4C5=C3C(=C(C=C5CCN4)O)O1)CC[C@H]2O |
Canonical SMILES |
COC12CC3(CCC4C5=C3C(=C(C=C5CCN4)O)O1)CCC2O |
Origin of Product |
United States |
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